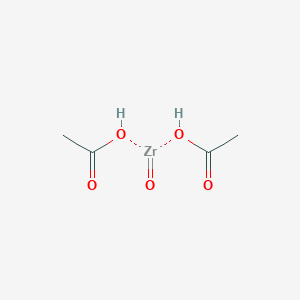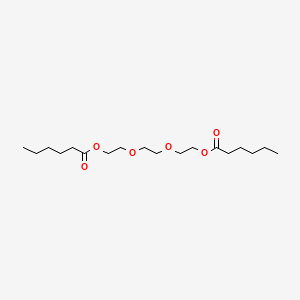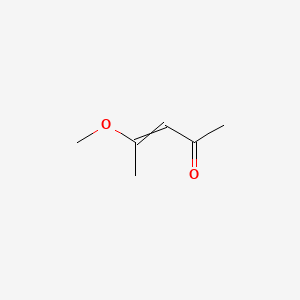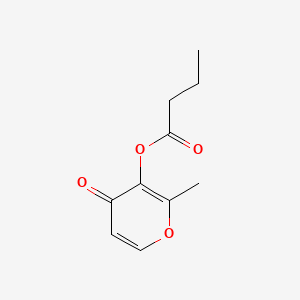
Óxido de zirconio di(acetato)
Descripción general
Descripción
Zirconium di(acetate) oxide is a chemical compound that combines zirconium, a transition metal, with acetate and oxide groups. This compound is known for its unique properties, including high thermal stability and catalytic activity. It is used in various industrial and scientific applications due to its ability to facilitate chemical reactions and its structural stability.
Aplicaciones Científicas De Investigación
Zirconium di(acetate) oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating reactions such as esterification, polymerization, and cross-coupling.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its use in medical implants and prosthetics, leveraging its high strength and corrosion resistance.
Industry: It is employed in the production of advanced ceramics, coatings, and as a catalyst in petrochemical processes .
Mecanismo De Acción
Target of Action
Zirconium di(acetate) oxide, also known as Zirconium, bis(acetato-kappaO)oxo-, is a versatile compound with a wide range of targets. It has been found to have numerous applications as nanocatalysts, nanosensors, and adsorbents . In the biomedical field, it has shown exceptional applications in dentistry and drug delivery .
Mode of Action
The interaction of zirconium di(acetate) oxide with its targets is complex and depends on the specific application. For instance, as a catalyst in organic synthesis, zirconium compounds show high catalytic performance . In the biomedical field, zirconium-based metal–organic frameworks (Zr-MOFs) have been found to be stable with low cytotoxicity and high drug-loading capacity .
Biochemical Pathways
Zirconium di(acetate) oxide affects various biochemical pathways depending on its application. For instance, in the human immune system, cells respond to the presence of zirconium (IV) oxide nanoparticles (ZrO2-NPs) in a specific way . The exact biochemical pathways affected by ZrO2-NPs are still under investigation.
Pharmacokinetics
Zirconia-based nanomaterials are known for their exceptional biomedical applications, suggesting that they have favorable adme properties for certain applications .
Result of Action
The results of zirconium di(acetate) oxide’s action are diverse and depend on its application. For instance, in the biomedical field, zirconia nanoparticles have shown antimicrobial, antioxidant, and anti-cancer activity . They can also exhibit cytotoxic effects on human cells .
Action Environment
The action, efficacy, and stability of zirconium di(acetate) oxide can be influenced by various environmental factors. For instance, the synthesis of zirconia nanoparticles can be affected by the ratio of zirconium nitrate and KOH . Moreover, zirconium compounds are known to be moisture sensitive , which can affect their utility in certain applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium di(acetate) oxide can be synthesized through several methods. One common approach involves the reaction of zirconium salts, such as zirconium chloride, with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, zirconium di(acetate) oxide is often produced using a sol-gel process. This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of acetic acid. The resulting gel is then dried and calcined to obtain the final product. This process allows for the production of high-purity zirconium di(acetate) oxide with controlled particle size and morphology .
Análisis De Reacciones Químicas
Types of Reactions: Zirconium di(acetate) oxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.
Reduction: It can also participate in reduction reactions, such as the reduction of nitro compounds to amines.
Substitution: The compound can undergo substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen, with reactions typically conducted at elevated temperatures.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are used under controlled conditions.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Various zirconium-ligand complexes
Comparación Con Compuestos Similares
Zirconium oxide (ZrO₂): Known for its high thermal stability and use in ceramics.
Zirconium chloride (ZrCl₄): Used as a catalyst and in the synthesis of other zirconium compounds.
Zirconium nitrate (Zr(NO₃)₄): Employed in various chemical syntheses and as a precursor for other zirconium compounds.
Uniqueness: Zirconium di(acetate) oxide is unique due to its combination of acetate and oxide groups, which confer distinct catalytic properties and solubility characteristics. This makes it particularly useful in applications requiring both stability and reactivity .
Propiedades
IUPAC Name |
acetic acid;oxozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDZZAIXBVKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.O=[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894023 | |
| Record name | Bis(acetato)oxozirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5153-24-2 | |
| Record name | Zirconyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(acetato)oxozirconium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium di(acetate) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(p-Isopropylphenoxy)methyl]oxirane](/img/structure/B1596123.png)



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B1596128.png)


